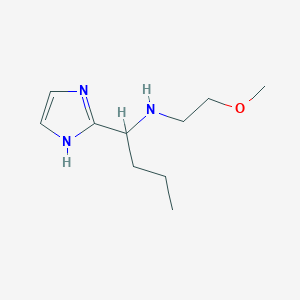

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine

Descripción

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is a chemical compound that features an imidazole ring, a butyl chain, and a methoxyethyl group

Propiedades

Fórmula molecular |

C10H19N3O |

|---|---|

Peso molecular |

197.28 g/mol |

Nombre IUPAC |

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine |

InChI |

InChI=1S/C10H19N3O/c1-3-4-9(11-7-8-14-2)10-12-5-6-13-10/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,12,13) |

Clave InChI |

CFLGRJIXAFVUTF-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C1=NC=CN1)NCCOC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine typically involves the following steps:

Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Attachment of the Butyl Chain: This step might involve the alkylation of the imidazole ring with a butyl halide under basic conditions.

Introduction of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions where the amine group is reacted with a methoxyethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the butyl chain.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution could introduce various functional groups in place of the methoxyethyl group.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole-containing compounds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Use in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)butan-1-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

1-(1H-imidazol-2-yl)-N-(2-ethoxyethyl)butan-1-amine: Similar structure but with an ethoxyethyl group.

Uniqueness

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

Actividad Biológica

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is a chemical compound characterized by its imidazole ring and a methoxyethyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is C10H19N3O, with a molecular weight of 197.28 g/mol. Its structural features include:

- Imidazole Ring : Known for participating in hydrogen bonding and coordination with metal ions.

- Methoxyethyl Group : Influences solubility and reactivity, potentially enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H19N3O |

| Molecular Weight | 197.28 g/mol |

| IUPAC Name | 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine |

| InChI | InChI=1S/C10H19N3O/c1-3-4-9(11-7-8-14-2)10-12-5-6-13-10/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,12,13) |

The biological activity of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is largely attributed to its interaction with various biological targets. The imidazole moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. This compound may modulate enzyme activity or receptor binding through these interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The following table summarizes the antimicrobial activity of related imidazole compounds:

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| B. megaterium | 19 |

| A. niger | 20 |

| C. albicans | 19 |

These results suggest that the presence of the imidazole ring contributes to the antimicrobial efficacy observed in these compounds .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives have also been investigated for their anti-inflammatory and antitumor properties. For example, compounds containing imidazole have been noted for their ability to inhibit inflammatory pathways and exhibit cytotoxic effects against cancer cell lines . The structure–activity relationship (SAR) indicates that modifications on the imidazole ring can enhance these activities.

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives for their pharmacological activities. The study demonstrated that electron-withdrawing groups on the imidazole ring significantly improved the potency against specific biological targets such as lymphocyte function-associated antigen (LFA)-1 .

Comparative Analysis with Similar Compounds

When compared to other imidazole-containing compounds, such as 1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)butan-1-amine and 1-(1H-imidazol-2-yl)-N-(2-ethoxyethyl)butan-1-amine, the methoxyethyl group in our compound may provide unique solubility characteristics and reactivity profiles that enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.